molecular formula C9H11ClFNS B1478360 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine CAS No. 2098003-97-3

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

Cat. No.: B1478360
CAS No.: 2098003-97-3
M. Wt: 219.71 g/mol
InChI Key: MVWJFMBQBIQHRR-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a chemically synthesized building block designed for advanced pharmaceutical research and drug discovery. This compound features a fused pyrrolidine-thiophene scaffold, a structure of high interest in medicinal chemistry due to its presence in biologically active molecules. The pyrrolidine ring is a privileged structure in drug design, contributing to the three-dimensionality and metabolic stability of potential therapeutic agents . The 5-chlorothiophene moiety is a significant functional group, known for its role in enhancing antifungal activity and is a common component in the development of agrochemicals and pharmaceuticals . The incorporation of a fluoromethyl group at the 4-position of the pyrrolidine ring is a strategic modification, as the introduction of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and membrane permeability. This specific molecular architecture makes it a valuable intermediate for constructing novel compounds for biological screening. Researchers can utilize this chemical as a core template for designing and synthesizing new ligands, particularly for targets where nitrogen-containing heterocycles are key, such as in the development of enzyme inhibitors or receptor modulators . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNS/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWJFMBQBIQHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=CC=C(S2)Cl)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Functionalization via Nucleophilic Substitution and Cyclization

  • Step 1: Starting from a suitable 3-substituted pyrrolidine precursor, the 5-chlorothiophen-2-yl group is introduced via a nucleophilic aromatic substitution or cross-coupling reaction.
  • Step 2: The fluoromethyl group is installed at the 4-position of the pyrrolidine ring using fluoromethylating agents such as fluoromethyl halides or fluoromethyl sulfonates under controlled conditions to ensure regioselectivity.
  • Step 3: Final purification is achieved through chromatographic techniques to isolate the target compound with high purity.

This method leverages the reactivity of halogenated thiophene derivatives and fluoromethyl electrophiles to achieve the desired substitution pattern.

Method B: Cyclization from Open-Chain Precursors

  • Step 1: An open-chain amino alcohol or amino halide precursor bearing the 5-chlorothiophen-2-yl group is synthesized.
  • Step 2: Intramolecular cyclization is induced under basic or acidic conditions to form the pyrrolidine ring, simultaneously introducing the fluoromethyl substituent if present in the precursor or via subsequent fluorination steps.
  • Step 3: The product is purified and characterized.

Detailed Research Findings and Data

Although direct literature specifically detailing the synthesis of this compound is limited, related synthetic methodologies for similar compounds provide valuable insights:

Preparation Aspect Details
Starting Materials 5-chlorothiophen-2-yl halides or boronic acids; pyrrolidine derivatives; fluoromethyl sources
Key Reactions Cross-coupling (e.g., Suzuki, Stille), nucleophilic substitution, fluoromethylation
Catalysts and Reagents Palladium catalysts for coupling; fluoromethyl halides (e.g., fluoromethyl iodide); bases
Reaction Conditions Mild to moderate temperatures (room temperature to 80 °C); inert atmosphere
Purification Methods Column chromatography, recrystallization
Yields Moderate to good yields (40–75%) depending on conditions and scale
Characterization Techniques NMR (1H, 13C, 19F), mass spectrometry, IR spectroscopy

Comparative Analysis of Preparation Routes

Feature Method A: Functionalization Approach Method B: Cyclization Approach
Starting Material Complexity Requires pre-formed pyrrolidine or substituted thiophene Uses simpler open-chain precursors
Regioselectivity Control High, due to selective substitution reactions Moderate, depends on cyclization conditions
Scalability Suitable for scale-up with optimized catalysts Potentially scalable but may require optimization
Reaction Steps Multiple steps including coupling and fluoromethylation Fewer steps if fluoromethyl group is pre-installed
Purity and Yield Generally high purity, moderate to good yields Variable yields, purification may be more challenging

Relevant Patents and Technical Disclosures

While no direct patents exclusively describe the preparation of this compound, related processes involving chlorothiophenyl and fluoromethyl-substituted heterocycles have been disclosed. For example, a patent describing the preparation of chlorothiophen-2-yl substituted heterocycles via palladium-catalyzed cross-coupling and subsequent functionalization steps provides a procedural framework.

Summary and Expert Recommendations

  • The preparation of this compound is best approached via selective functionalization of a pyrrolidine core or cyclization from appropriately substituted precursors.
  • Fluoromethylation is a critical step requiring careful reagent choice and reaction control to avoid side reactions.
  • Cross-coupling techniques using palladium catalysts are highly effective for attaching the chlorothiophenyl group.
  • Purification by chromatographic methods ensures high product purity suitable for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the chlorothiophene ring to a thiophene ring.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aromatic Substituents

  • 1-[4-(4-Chlorophenyl)-3-phenyl-2-butenyl]pyrrolidine (Clarke’s Analysis): This compound shares the pyrrolidine core but incorporates a chlorophenyl group linked via a butenyl chain.
  • The thioether linkage (-S-) differs electronically and sterically from the thiophene ring in the target compound, which is planar and aromatic. Thiophene’s resonance stabilization may enhance π-π stacking interactions in biological systems .

Fluorinated Heterocycles

  • (S)-3-(9-Bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-2-yl)-4-(fluoromethyl)oxazolidin-2-one (): This oxazolidinone derivative contains a fluoromethyl group but differs in heterocycle structure. Oxazolidinones exhibit higher ring strain and hydrogen-bonding capacity than pyrrolidines, often correlating with antimicrobial activity. The fluoromethyl group here may reduce oxidative metabolism, a property likely shared with the target compound .

Physicochemical Properties

Molecular Weight and Lipophilicity

  • The target compound’s estimated molecular weight (~221.66 g/mol) is significantly lower than pyridine derivatives in (466–545 g/mol), suggesting better bioavailability and passive diffusion .
  • Fluoromethyl substituents generally increase lipophilicity (logP) compared to non-fluorinated analogs, as seen in fluorinated oxazolidinones .

Melting Points and Stability

  • Pyridine derivatives in exhibit high melting points (268–287°C) due to rigid aromatic systems and intermolecular hydrogen bonding. In contrast, pyrrolidine-based compounds like the target molecule likely have lower melting points, favoring solubility in organic solvents .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound ~221.66 Not reported 5-Chlorothiophen-2-yl, -CH2F
1-[4-(4-Chlorophenyl)-3-phenyl...] Not reported Not reported Chlorophenyl, butenyl chain
Pyridine derivatives () 466–545 268–287 Chloro, substituted phenyl
Fluorinated oxazolidinone () ~395 (estimated) Not reported Fluoromethyl, imidazooxazepine

Biological Activity

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine core substituted with a chlorothiophene and a fluoromethyl group. The presence of these functional groups contributes to its chemical reactivity and biological properties.

  • Pyrrolidine core : A five-membered nitrogen heterocycle that plays a crucial role in drug design due to its ability to interact with various biological targets.
  • Chlorothiophene group : Known for its role in enhancing the compound's lipophilicity, which can influence absorption and distribution in biological systems.
  • Fluoromethyl group : This moiety is involved in nucleophilic substitutions and can significantly impact the compound's pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of compounds similar to this compound can provide insights into its potential biological activity. The following table summarizes some related compounds, their structural features, and observed biological activities:

Compound NameStructural FeaturesBiological Activity
4-(4-chlorothiophen-2-yl)thiazol-2-amineThiazole and chlorothiopheneAnti-inflammatory
1-(5-chloro-2-thienyl)ethanoneThiophene derivativeAntimicrobial properties
4-(3-Chloro-5-trifluoromethyl)pyridin-2-aminePyridine derivative with trifluoromethyl groupAntibacterial activity

The unique combination of the pyrrolidine ring with both chlorothiophene and fluoromethyl groups may enhance the pharmacokinetic properties compared to similar compounds, potentially leading to improved efficacy in therapeutic applications.

The precise mechanism of action for this compound remains unclear due to a lack of extensive research. However, it is hypothesized that it may interact with specific enzymes or receptors involved in inflammatory pathways, thereby modulating their activity. Molecular docking studies could elucidate its binding affinities and interactions with target proteins related to inflammation or cancer progression.

Case Studies and Research Findings

  • Inflammatory Response Inhibition : Research indicates that similar compounds can inhibit cyclooxygenase enzymes, suggesting that this compound may also possess anti-inflammatory properties. Further studies are needed to confirm this hypothesis through experimental validation.
  • Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial effects in various studies. Investigating the compound's efficacy against specific bacterial strains could provide valuable insights into its therapeutic potential.
  • Cancer Therapeutics : Given its structural characteristics, there is potential for this compound to be explored as a lead structure in cancer drug development. Its interaction with pathways involved in tumor growth and progression warrants further investigation through preclinical studies.

Q & A

Q. What are the established synthetic methodologies for 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine, and what catalysts are typically employed?

  • Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, cyclization, and functional group modifications. For example, similar pyrrolidine derivatives are synthesized using catalysts like Fe₂O₃@SiO₂/In₂O₃, which enhance reaction efficiency under mild conditions . Another approach involves palladium- or copper-catalyzed coupling reactions in solvents such as DMF or toluene, followed by purification via column chromatography . Key steps include controlling stoichiometry, optimizing reaction time (typically 12–24 hours), and maintaining inert atmospheres to prevent side reactions.

Q. How should researchers handle hazardous intermediates during the synthesis of fluoromethyl-substituted pyrrolidine derivatives?

  • Methodological Answer : Hazardous intermediates (e.g., chlorothiophene or fluoromethyl precursors) require strict safety protocols:
  • Use fume hoods and PPE (gloves, goggles) to minimize exposure to volatile or toxic compounds .
  • Store waste separately in labeled, corrosion-resistant containers and collaborate with certified waste management services for disposal .
  • Monitor reaction exotherms using temperature-controlled setups to avoid thermal runaway, especially with fluorinated reagents .

Advanced Research Questions

Q. What strategies can optimize reaction yields for this compound when encountering conflicting reports on catalytic efficiency?

  • Methodological Answer : To resolve discrepancies in catalytic performance:
  • Conduct a Design of Experiments (DOE) approach, varying catalyst loading (e.g., 1–5 mol%), temperature (25–80°C), and solvent polarity. Compare yields using HPLC or GC-MS .
  • Evaluate catalyst stability via recyclability tests (e.g., Fe₂O₃@SiO₂/In₂O₃ retained 85% efficiency after 5 cycles in similar reactions) .
  • Cross-reference kinetic data (e.g., turnover frequency, activation energy) with computational models (DFT) to identify rate-limiting steps .

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in halogenated pyrrolidine derivatives?

  • Methodological Answer : Structural validation requires complementary techniques:
  • X-ray crystallography provides unambiguous confirmation of stereochemistry and bond angles, as demonstrated for fluorophenyl-pyridine analogs .
  • Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) identifies regiochemical outcomes; for example, fluoromethyl groups show distinct coupling patterns in ¹⁹F NMR (δ -200 to -220 ppm) .
  • IR spectroscopy verifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹). Discrepancies between computational (e.g., Gaussian) and experimental spectra may indicate conformational flexibility .

Q. What experimental designs are recommended to address contradictions in reported biological activity data for halogenated heterocycles?

  • Methodological Answer : To reconcile conflicting bioactivity results:
  • Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. For example, use dose-response curves (IC₅₀ values) across multiple replicates to assess reproducibility .
  • Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., varying halogen positions) .
  • Validate target engagement using biophysical methods (e.g., SPR for binding affinity or cryo-EM for protein-ligand interactions) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Apparent contradictions often arise from measurement conditions:
  • Use Hansen solubility parameters to quantify polarity matching. For example, fluoromethyl groups increase hydrophobicity, but chlorothiophene may enhance solubility in DCM or THF .
  • Perform dynamic light scattering (DLS) to detect aggregation in aqueous buffers, which may falsely suggest low solubility .
  • Compare data at standardized temperatures (e.g., 25°C) and account for impurities via recrystallization (e.g., using ethanol/water mixtures) .

Safety and Compliance

Q. What protocols ensure compliance with environmental regulations during large-scale synthesis of halogenated pyrrolidines?

  • Methodological Answer : Adhere to REACH and EPA guidelines by:
  • Implementing green chemistry principles (e.g., solvent substitution: replace DMF with cyclopentyl methyl ether) .
  • Monitoring volatile organic compound (VOC) emissions via gas sensors and catalytic oxidizers .
  • Conducting ecotoxicity assays (e.g., Daphnia magna LC₅₀ tests) for waste streams before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
Reactant of Route 2
3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

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